molecular formula C23H29ClN2O B2733693 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride CAS No. 2418629-86-2

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride

Cat. No. B2733693
CAS RN: 2418629-86-2
M. Wt: 384.95
InChI Key: ZXNXXOKYZIHOLI-SAXRVYBISA-N
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Description

“N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418648-01-6 . It has a molecular weight of 372.89 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H24N2O2.ClH/c22-14-21(16-6-2-1-3-7-16)11-17(12-21)23-20(24)19-8-4-5-15-13-25-10-9-18(15)19;/h1-8,17H,9-14,22H2,(H,23,24);1H/t17-,21+; . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.89 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Characterization

A study by Özer et al. (2009) focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. This study is relevant as it involves the synthesis of compounds with structures similar to the compound . The compounds were characterized using techniques like IR spectroscopy and NMR spectroscopy, which are crucial in understanding the chemical properties of such complex molecules (Özer, Arslan, VanDerveer, & Külcü, 2009).

Biological Activity

Kos et al. (2013) investigated the biological activity of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, which are structurally related to the compound . They tested these compounds for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts and against various Staphylococcus strains. This study provides insight into the potential biological applications of such compounds (Kos et al., 2013).

Application in Material Science

Liou et al. (2006) developed a new class of high Tg and organosoluble aromatic poly(amine-1,3,4-oxadiazole)s, using naphthylamine-derived compounds. These materials, related to the compound of interest, have potential applications in the field of blue-light-emitting materials. The study underscores the versatility of such compounds in material science applications (Liou, Hsiao, Chen, & Yen, 2006).

Chemical Synthesis and Modification

Nguyen and Ma (2017) explored the chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides, which are structurally related to the compound . This study highlights the chemical versatility and potential for modification of such compounds, which is crucial in developing new chemical entities with desired properties (Nguyen & Ma, 2017).

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O.ClH/c1-22(13-7-9-17-8-5-6-12-20(17)22)21(26)25-19-14-23(15-19,16-24)18-10-3-2-4-11-18;/h2-6,8,10-12,19H,7,9,13-16,24H2,1H3,(H,25,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXXOKYZIHOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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